molecular formula C6H5BrN4 B14910501 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine CAS No. 2413085-89-7

3-Bromopyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B14910501
CAS No.: 2413085-89-7
M. Wt: 213.03 g/mol
InChI Key: QIUCBKXHLRHWJF-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, with a bromine atom at the 3-position and an amine group at the 5-position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and material science due to its potential biological activities and photophysical properties .

Preparation Methods

The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromopyrazolo[1,5-a]pyrimidin-5-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromopyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromopyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antitumor activity .

Comparison with Similar Compounds

3-Bromopyrazolo[1,5-a]pyrimidin-5-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

CAS No.

2413085-89-7

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C6H5BrN4/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,(H2,8,10)

InChI Key

QIUCBKXHLRHWJF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Br)N=C1N

Origin of Product

United States

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